molecular formula C16H18N4O B11720099 Phenyl(4-(pyrimidin-2-ylamino)piperidin-1-yl)methanone

Phenyl(4-(pyrimidin-2-ylamino)piperidin-1-yl)methanone

Katalognummer: B11720099
Molekulargewicht: 282.34 g/mol
InChI-Schlüssel: JNBCPYVPEPWSTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzoylpiperidin-4-yl)pyrimidin-2-amine typically involves the reaction of 1-benzylpiperidine with pyrimidine-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Benzoylpiperidin-4-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-benzoylpiperidin-4-yl)pyrimidin-2-one, while reduction may produce N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine .

Wissenschaftliche Forschungsanwendungen

N-(1-Benzoylpiperidin-4-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-Benzoylpiperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-(1-Benzoylpiperidin-4-yl)pyrimidin-2-amine include:

Uniqueness

N-(1-Benzoylpiperidin-4-yl)pyrimidin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoylpiperidine moiety, in particular, contributes to its potential therapeutic effects and interactions with biological targets .

Eigenschaften

Molekularformel

C16H18N4O

Molekulargewicht

282.34 g/mol

IUPAC-Name

phenyl-[4-(pyrimidin-2-ylamino)piperidin-1-yl]methanone

InChI

InChI=1S/C16H18N4O/c21-15(13-5-2-1-3-6-13)20-11-7-14(8-12-20)19-16-17-9-4-10-18-16/h1-6,9-10,14H,7-8,11-12H2,(H,17,18,19)

InChI-Schlüssel

JNBCPYVPEPWSTC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1NC2=NC=CC=N2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.